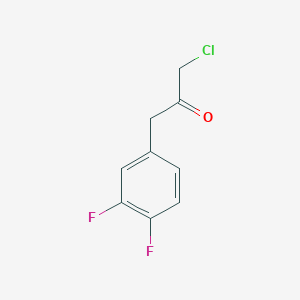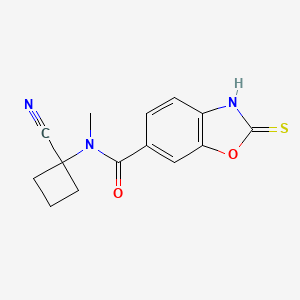
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide (CBM-010) is a novel compound that has been developed as a potential therapeutic agent for various diseases. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, which makes it a promising candidate for drug development.
Mécanisme D'action
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide works by inhibiting specific enzymes and receptors in the body. It targets the kinase activity of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell proliferation and survival. N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide also inhibits the production of inflammatory cytokines by targeting the nuclear factor-kappa B (NF-κB) pathway. In addition, it prevents neuronal cell death by inhibiting the activation of caspase-3.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of inflammatory cytokines, which reduces inflammation in the body. N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been found to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in vitro and in vivo, which makes it a promising candidate for drug development. However, there are some limitations to using N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, it has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide. One area of research is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another area of research is to optimize the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide in vivo. Finally, research is needed to identify potential drug-drug interactions and toxicity of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide.
Conclusion
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a promising compound that has potential therapeutic applications in various diseases. It works by inhibiting specific enzymes and receptors in the body, which makes it a promising candidate for drug development. The synthesis method has been optimized to improve the yield and purity of the compound. N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has several advantages for lab experiments, but there are also some limitations to using it in research. Further studies are needed to investigate the potential of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide as a therapeutic agent and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide involves several steps, including the reaction of 2-aminobenzoxazole with cyclobutanone, followed by the addition of methylamine and cyanide. The final step involves the reaction of the intermediate with thiol to produce N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation. N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by preventing neuronal cell death.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17(14(8-15)5-2-6-14)12(18)9-3-4-10-11(7-9)19-13(20)16-10/h3-4,7H,2,5-6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBCJMRWBBZGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)NC(=S)O2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

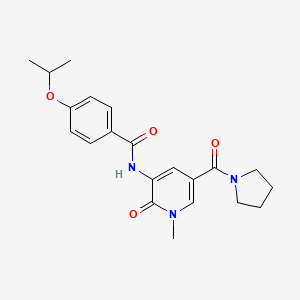
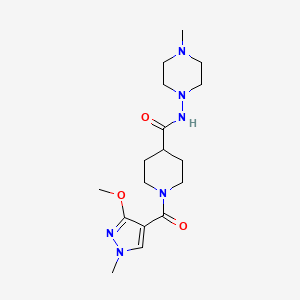
![5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2456759.png)
![4-bromo-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2456763.png)
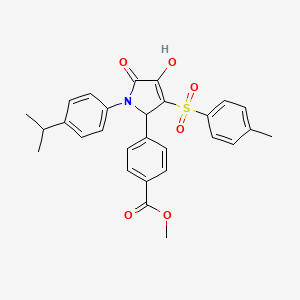

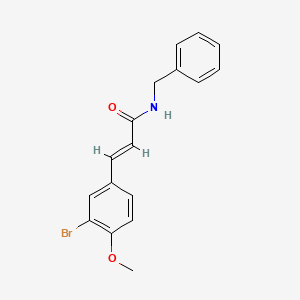
![4,5-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2456769.png)
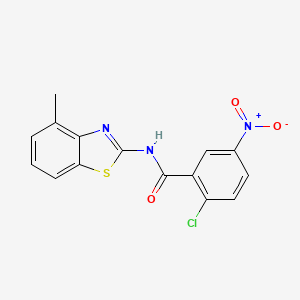
![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)

![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)
![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)
